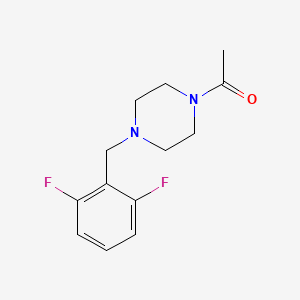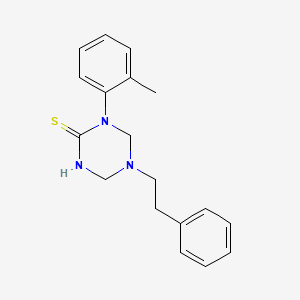
1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazinane derivatives, including compounds similar to the one , typically involves condensation reactions among amines, thiourea, and formaldehyde. For instance, a series of 5-aryl-1-arylaminomethyl-1,3,5-triazinane-2-thiones can be prepared in a single step from the condensation of aromatic amines with thiourea and formaldehyde, highlighting a straightforward method for synthesizing structurally related compounds (Zhenfeng Zhang, Siqian Wang, & Guisheng Zhang, 2012).
Molecular Structure Analysis
The molecular structure of such compounds has been elucidated using various spectroscopic techniques, including X-ray diffraction (XRD), NMR, UV-Vis, and FT-IR spectroscopy. These methods confirm the formation of the triazinane ring and provide insight into the electron distribution and molecular geometry. The study by Aouad et al. (2018) on a related triazoline-thione compound offers detailed insights into its structure, supported by DFT calculations and experimental data, emphasizing the importance of these techniques in understanding the molecular framework (Aouad et al., 2018).
Chemical Reactions and Properties
The reactivity of triazinane derivatives is influenced by the presence of the thione group and the structural configuration of the triazine ring. Chemical modifications and reactions, such as alkylation, cycloaddition, and tautomerism, showcase the versatility of these compounds in synthetic chemistry. Collins et al. (2000) discuss various reactions involving dihydro-1,2,4-triazin-6(1H)-ones, providing a glimpse into the chemical behavior and potential transformations of similar triazinane derivatives (Collins, Hughes, & Johnson, 2000).
Physical Properties Analysis
The physical properties of triazinane derivatives, including solubility, melting point, and crystal structure, are pivotal for their application in material science and pharmaceuticals. The crystal structure analysis reveals hydrogen-bonded networks and packing motifs, which are crucial for understanding the solid-state properties and stability of these compounds. Zhang et al. (2008) examined the hydrogen-bonded structures of a triazinane derivative, illustrating the impact of molecular interactions on the physical properties (Zhang, Xian, Li, & Zhang, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3S/c1-15-7-5-6-10-17(15)21-14-20(13-19-18(21)22)12-11-16-8-3-2-4-9-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMBRUDGMBPGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)
![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)
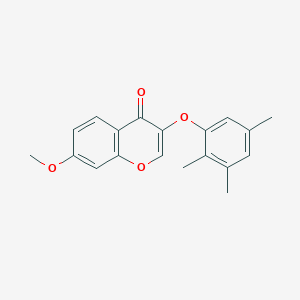

![2-{2-[(4-tert-butylphenyl)thio]ethyl}pyridine](/img/structure/B5638487.png)
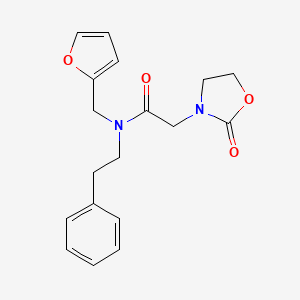
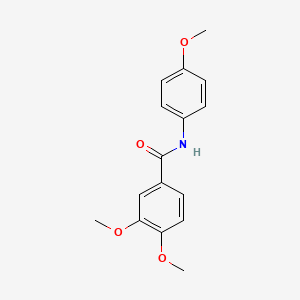

![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
